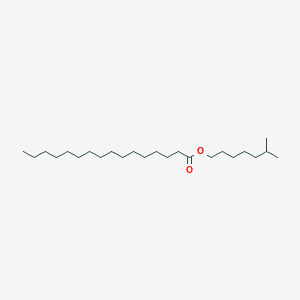

6-Methylheptyl palmitate

Descripción

The exact mass of the compound 6-Methylheptyl palmitate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methylheptyl palmitate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylheptyl palmitate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-methylheptyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPFDQEYQBDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909862 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-05-8, 1341-38-4 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 6-Methylheptyl Palmitate

Abstract: This document provides an in-depth technical analysis of 6-Methylheptyl Palmitate, a long-chain, branched fatty acid ester. Designed for researchers, scientists, and drug development professionals, this guide elucidates the core physicochemical properties, synthesis, and analytical characterization of this molecule. By grounding theoretical principles in practical, field-proven methodologies, this whitepaper serves as a comprehensive resource for understanding and utilizing 6-Methylheptyl Palmitate in advanced applications, including cosmetics and novel drug delivery systems.

Introduction

6-Methylheptyl Palmitate (CAS No. 106-05-8) is an ester formed from the condensation of palmitic acid, a ubiquitous C16 saturated fatty acid, and 6-methylheptan-1-ol, a branched C8 alcohol. This structure confers significant hydrophobicity and unique physical properties, distinguishing it from its linear isomers. As a member of the fatty acid ester class, it finds application as an emollient and skin-conditioning agent in cosmetics due to its non-oily feel[1]. For drug development professionals, its pronounced lipophilicity presents a compelling opportunity for its use in lipid-based drug delivery systems, where it can enhance the solubility and modify the release kinetics of poorly water-soluble active pharmaceutical ingredients (APIs)[2]. Understanding its fundamental physicochemical characteristics is paramount to harnessing its full potential in these sophisticated applications.

Chemical and Molecular Identity

The molecular identity of a compound is the foundation of its chemical behavior. 6-Methylheptyl Palmitate is structurally defined by a hexadecanoyl (palmitoyl) group esterified with a 6-methylheptyl alcohol moiety.

-

IUPAC Name: 6-methylheptyl hexadecanoate[5]

-

Synonyms: Hexadecanoic acid 6-methylheptyl ester, Palmitic acid isooctyl ester[4][5]

The presence of a branched alkyl chain in the alcohol portion introduces steric hindrance and disrupts the molecular packing that would be observed in a linear analogue like n-octyl palmitate. This branching is a critical determinant of its physical state, melting point, and viscosity.

Core Physicochemical Properties

The functional properties of 6-Methylheptyl Palmitate are dictated by its molecular structure. A summary of its key physicochemical parameters is presented below.

| Property | Value / Description | Rationale & Significance |

| Molecular Formula | C₂₄H₄₈O₂ | Defines the elemental composition and is the basis for its molecular weight[3]. |

| Molecular Weight | 368.64 g/mol | Influences properties such as boiling point, viscosity, and diffusion rates[3]. |

| Physical State | Liquid at room temperature (Expected) | The branched alkyl chain disrupts efficient crystal lattice formation, lowering the melting point compared to linear analogues. |

| Solubility | - Water: Practically insoluble. - Organic Solvents: Soluble in non-polar and weakly polar solvents (e.g., hexane, ethers, chlorinated solvents). | The long C24 hydrocarbon chain is highly hydrophobic. While the ester group can accept hydrogen bonds, this is insufficient to overcome the hydrophobicity of the alkyl chains, rendering it insoluble in water[6][7]. |

| Thermal Stability | High. Saturated esters are more thermally stable than their unsaturated counterparts. Decomposition occurs at elevated temperatures (>250-300°C). | The absence of double bonds prevents facile oxidative cleavage. Thermal degradation at high temperatures proceeds via pyrolysis or hydrolysis. |

Synthesis and Purification Workflow

The most direct and common method for synthesizing 6-Methylheptyl Palmitate is the Fischer-Speier esterification. This acid-catalyzed condensation reaction involves reacting palmitic acid with 6-methylheptan-1-ol.

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄, p-TsOH): The catalyst protonates the carbonyl oxygen of the palmitic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol[8].

-

Excess Alcohol/Water Removal: The reaction is an equilibrium process. To drive the reaction towards the ester product (Le Châtelier's principle), either an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it forms, often via azeotropic distillation with a Dean-Stark apparatus[9][10].

-

Aqueous Base Wash (e.g., NaHCO₃): This step is crucial for quenching the acid catalyst and removing any unreacted palmitic acid by converting it to its water-soluble sodium salt[10].

Workflow for Synthesis and Purification

Caption: Workflow for Fischer Esterification synthesis and purification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add palmitic acid (1.0 eq), 6-methylheptan-1-ol (1.5 eq), and toluene (as the azeotroping solvent).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.02 eq).

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected, indicating reaction completion (typically several hours)[10].

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Work-up:

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Wash with water, followed by a wash with brine (saturated NaCl solution) to facilitate phase separation and remove the bulk of dissolved water[10].

-

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Final Purification (Optional): If required, the product can be further purified by vacuum distillation to remove any high-boiling impurities.

Analytical Characterization Protocols

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized 6-Methylheptyl Palmitate. This self-validating system ensures that the material meets the required specifications for research or formulation development.

Characterization Strategy Overview

Sources

- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]

- 2. Palm Oil in Lipid-Based Formulations and Drug Delivery Systems [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Lipid-drug conjugates: a potential nanocarrier system for oral drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to the Synthesis and Purification of 6-Methylheptyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylheptyl palmitate, a wax ester, finds applications in various industries, including cosmetics and pharmaceuticals, valued for its emollient properties.[1] This technical guide provides a comprehensive overview of a robust and optimized laboratory-scale synthesis and purification of 6-methylheptyl palmitate. The primary synthetic route detailed is the Fischer-Speier esterification of palmitic acid and 6-methylheptanol, catalyzed by an acid. This document elucidates the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and explores various purification strategies to achieve high product purity. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Introduction: The Chemistry and Application of 6-Methylheptyl Palmitate

6-Methylheptyl palmitate is an ester formed from the long-chain saturated fatty acid, palmitic acid, and the branched-chain alcohol, 6-methylheptanol.[2][3] Its molecular structure confers desirable properties such as low polarity, high stability, and a pleasant, non-greasy feel, making it a valuable component in cosmetic formulations as a skin-conditioning agent and emollient.[1]

-

Palmitic Acid: A ubiquitous 16-carbon saturated fatty acid, it is a white, waxy solid at room temperature.[4][5] Commercially, it is derived from the hydrolysis of vegetable oils like palm oil or animal fats.[4]

-

6-Methylheptanol: A branched-chain primary alcohol, it is a colorless liquid used in the fragrance industry and as a chemical intermediate.[6]

The synthesis of 6-methylheptyl palmitate is a classic example of an esterification reaction, a fundamental transformation in organic chemistry.

Synthetic Strategy: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing esters like 6-methylheptyl palmitate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (palmitic acid) and an alcohol (6-methylheptanol).[7]

Mechanism of Fischer Esterification:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]

Equilibrium Considerations:

Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product (the ester), one of the following strategies is typically employed:

-

Use of Excess Reactant: Employing an excess of one of the reactants, usually the less expensive one (in this case, 6-methylheptanol), shifts the equilibrium to the right.[7][8]

-

Removal of Water: The continuous removal of water, a byproduct, from the reaction mixture will also drive the reaction to completion according to Le Chatelier's principle.[7] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Experimental Protocol: Synthesis of 6-Methylheptyl Palmitate

This protocol details a laboratory-scale synthesis of 6-methylheptyl palmitate via Fischer esterification.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Source |

| Palmitic Acid | 256.42 | >98% | Commercial Supplier |

| 6-Methylheptanol | 130.23 | >97% | Commercial Supplier |

| Sulfuric Acid (conc.) | 98.08 | 98% | Commercial Supplier |

| Toluene | 92.14 | Anhydrous | Commercial Supplier |

| Sodium Bicarbonate | 84.01 | Saturated Solution | Laboratory Prepared |

| Anhydrous Sodium Sulfate | 142.04 | Granular | Commercial Supplier |

| Hexane | 86.18 | HPLC Grade | Commercial Supplier |

| Ethyl Acetate | 88.11 | HPLC Grade | Commercial Supplier |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

3.3. Step-by-Step Synthesis Procedure

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Reactant Charging\n- Palmitic Acid\n- 6-Methylheptanol\n- Toluene\n- Sulfuric Acid"]; B [label="2. Reflux with Water Removal\n(Dean-Stark Apparatus)"]; C [label="3. Reaction Quenching & Neutralization\n(Saturated NaHCO3)"]; D [label="4. Aqueous Workup & Extraction\n(Separatory Funnel)"]; E [label="5. Drying of Organic Layer\n(Anhydrous Na2SO4)"]; F [label="6. Solvent Removal\n(Rotary Evaporator)"]; G [label="7. Crude Product"];

A -> B [label="Heat to reflux"]; B -> C [label="Cool to RT"]; C -> D [label="Transfer to separatory funnel"]; D -> E [label="Collect organic layer"]; E -> F [label="Filter"]; F -> G [label="Concentrate"]; } caption: "Experimental workflow for the synthesis of 6-Methylheptyl Palmitate."

-

Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add palmitic acid (25.6 g, 0.1 mol), 6-methylheptanol (19.5 g, 0.15 mol, 1.5 equivalents), and toluene (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and the condensed water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete within 4-6 hours.

-

Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a 500 mL separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Add deionized water (100 mL) to the separatory funnel and shake vigorously. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom layer is the aqueous phase.

-

Washing: Drain the aqueous layer. Wash the organic layer with another 100 mL of deionized water and then with 100 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene. The remaining viscous liquid is the crude 6-methylheptyl palmitate.

Purification Strategies

The crude product will likely contain unreacted starting materials and potentially some side products. High purity is often required for applications in drug development and high-end cosmetics. The following purification techniques are recommended.

4.1. Distillation

For larger scale purification, fractional distillation under reduced pressure can be an effective method to separate the desired ester from lower-boiling impurities like residual 6-methylheptanol and higher-boiling impurities.

4.2. Column Chromatography

For laboratory-scale purification and to achieve high purity, flash column chromatography is the method of choice.

4.2.1. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 100:0 to 95:5) |

| Elution Monitoring | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

4.2.2. Step-by-Step Chromatography Protocol

dot graph Purification_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Prepare Silica Gel Slurry"]; B [label="2. Pack Column"]; C [label="3. Load Crude Product"]; D [label="4. Elute with Solvent Gradient"]; E [label="5. Collect Fractions"]; F [label="6. Analyze Fractions by TLC"]; G [label="7. Combine Pure Fractions"]; H [label="8. Remove Solvent"]; I [label="9. Pure 6-Methylheptyl Palmitate"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "Workflow for the purification of 6-Methylheptyl Palmitate via column chromatography."

-

Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude 6-methylheptyl palmitate in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with pure hexane. The less polar impurities will elute first.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., increasing from 1% to 5% ethyl acetate in hexane). This will help to elute the slightly more polar product.

-

Fraction Collection: Collect fractions of the eluent in test tubes.

-

TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots using a potassium permanganate stain.

-

Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 6-methylheptyl palmitate as a clear, colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized 6-methylheptyl palmitate should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1740 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Safety Considerations

-

Palmitic Acid: While generally considered safe, it can cause skin and eye irritation.[9]

-

6-Methylheptanol: Flammable liquid and vapor. Causes skin and serious eye irritation.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected teratogen. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis and purification of 6-methylheptyl palmitate. The Fischer-Speier esterification, coupled with purification by column chromatography, provides a robust pathway to obtain this valuable wax ester in high purity. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for a variety of applications in the cosmetic and pharmaceutical industries.

References

- U.S. Patent No. 3,950,365. (1976). Method for purification of fatty acid mixtures.

-

Bird, G. L., & Khosla, C. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 675(2), 189-196. [Link]

-

Golden Agri-Resources. (2024, April 1). Palmitic Acid 101: The powerhouse fatty acid in everyday life. [Link]

-

Alpha Chemical Co. (2023, May 23). Palmitic Acid: Exploring the Properties, Uses, and Benefits. [Link]

-

Metz, J. G., Pollard, M. R., Lassner, M., Nishizawa, T., & Browse, J. (2000). The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. Plant Physiology, 122(3), 635-644. [Link]

-

Science of Cooking. (n.d.). Chemical and Physical Properties Palmitic Acid. [Link]

-

de Lima, D. G., da Silva, F. F., & de Souza, R. O. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1). [Link]

-

Atadashi, I. M., Aroua, M. K., & Aziz, A. A. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Separation & Purification Reviews, 43(2), 81-107. [Link]

-

Andersen Process Consulting AS. (n.d.). FACT SHEET WAX ESTERS – THE ENZYMATIC ROUTE. [Link]

-

de Lima, D. G., da Silva, F. F., & de Souza, R. O. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1). [Link]

-

Atadashi, I. M., Aroua, M. K., & Aziz, A. A. (2014). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Separation & Purification Reviews, 43(2), 81-107. [Link]

-

University of Birmingham. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. [Link]

-

Chang, H. M., Liao, H. F., Lee, C. C., & Shieh, C. J. (2012). High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435. International Journal of Molecular Sciences, 13(9), 11656-11666. [Link]

-

Kourist, R., & Bornscheuer, U. T. (2018). Structural and Biochemical Studies of a Biocatalyst for the Enzymatic Production of Wax Esters. ACS Catalysis, 8(7), 6334-6344. [Link]

-

da Silva, A. C., de Souza, R. O. M., & de Mattos, M. C. (2021). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Biocatalysis and Agricultural Biotechnology, 33, 101983. [Link]

-

Hallberg, M. L., Holmberg, K., & Eriksson, C. (1999). Enzymatic Synthesis of Wax Esters from Rapeseed Fatty Acid Methyl Esters and a Fatty Alcohol. Journal of the American Oil Chemists' Society, 76(2), 183-187. [Link]

-

MDPI. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 10(11), 2297. [Link]

-

MDPI. (2021). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. Processes, 9(7), 1184. [Link]

-

Homework.Study.com. (n.d.). Provide a reasonable synthetic strategy for the synthesis of 6-methyl-3-heptanol from.... [Link]

-

AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

-

Reddit. (2022, February 8). Purification of alkyl Bpin/other alkyl boronic esters. [Link]

-

ResearchGate. (2016, April 15). How to purify esterefication product?. [Link]

-

Universidad de Costa Rica. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

ChemWhat. (n.d.). 6-methylheptyl palmitate CAS#: 106-05-8. [Link]

-

COSMILE Europe. (n.d.). METHYLHEPTYL PALMITATE – Ingredient. [Link]

-

MDPI. (2022). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

-

Pure. (1990). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. [Link]

-

PubMed. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). [Link]

-

ResearchGate. (2020). Reaction intensification and selectivity control for palmitoyl transesterification of sucrose. [Link]

-

Graz University of Technology. (2020). Reaction intensification and selectivity control for palmitoyl transesterification of sucrose. [Link]

-

IIUM Engineering Journal. (2004). Esterification of Palmitic Acid with Methanol in the Presence of Macroporous Ion Exchange Resin as Catalyst. [Link]

-

Howei Pharm. (n.d.). CAS 1341-38-4 C24H48O2 6-Methylheptyl palmitate 95+%. [Link]

-

The Good Scents Company. (n.d.). methylheptyl palmitate, 55194-81-5. [Link]

-

ChemBK. (n.d.). 6-methylheptyl palmitate. [Link]

-

LookChem. (n.d.). Buy 6-methylheptyl palmitate Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl palmitate. [Link]

-

IIUM Engineering Journal. (2004). ESTERIFICATION OF PALMITIC ACID WITH METHANOL IN THE PRESENCE OF MACROPOROUS ION EXCHANGE RESIN AS CATALYST 1. INTRODUCTION. [Link]

-

ResearchGate. (n.d.). Kinetics of the transesterification of methyl palmitate and sucrose using surfactants. [Link]

Sources

- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]

- 2. chemwhat.com [chemwhat.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. goldenagri.com.sg [goldenagri.com.sg]

- 5. alphachem.biz [alphachem.biz]

- 6. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. journals.iium.edu.my [journals.iium.edu.my]

- 9. specialchem.com [specialchem.com]

6-Methylheptyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Methylheptyl palmitate, most commonly known in the industry as Isooctyl Palmitate, is a versatile ester with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its CAS Registry Number is 106-05-8, and it has a molecular formula of C24H48O2.[1][2] This document aims to be an authoritative resource, grounded in scientific principles and practical, field-proven insights.

Chemical and Physical Properties

6-Methylheptyl palmitate is the ester formed from the reaction of palmitic acid and 6-methylheptanol (isooctyl alcohol). It is a non-ionic surfactant.[3] Understanding its physicochemical properties is paramount for its effective application.

Table 1: Physicochemical Properties of 6-Methylheptyl Palmitate

| Property | Value | Source(s) |

| CAS Number | 106-05-8 | [1][2][3] |

| Molecular Formula | C24H48O2 | [1][2][3][4] |

| Molecular Weight | 368.64 g/mol | [4] |

| Appearance | Colorless to light yellow, transparent oily liquid | [5] |

| Odor | Slight, characteristic odor | [5] |

| Solubility | Insoluble in water; miscible with most organic solvents | [5][6] |

| Density | 0.850 - 0.860 g/cm³ at 25°C | [5] |

| Refractive Index | 1.445 - 1.447 at 25°C | [5] |

| Boiling Point | 824.37 K (Predicted) | [7] |

| Freezing Point | -2 to -5 °C | [5] |

| Saponification Value | 146 - 156 mg KOH/g | [5] |

| Acid Value | ≤0.50 mg KOH/g | [5] |

The long, branched alkyl chain of the isooctyl group combined with the long, straight chain of the palmitate moiety imparts a unique combination of properties. Its low viscosity and non-greasy feel make it a preferred emollient in topical formulations. The ester linkage is stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions, a factor to consider in formulation stability studies.

Synthesis of 6-Methylheptyl Palmitate

The industrial synthesis of 6-Methylheptyl palmitate is primarily achieved through the Fischer-Speier esterification of palmitic acid with isooctyl alcohol. This reaction is typically catalyzed by an acid.

Causality Behind Experimental Choices

The choice of catalyst is critical to the efficiency and environmental impact of the synthesis. While strong liquid acids like sulfuric acid have been traditionally used, they present challenges related to equipment corrosion, side reactions, and waste disposal.[3] Consequently, the industry is increasingly shifting towards solid acid catalysts. These catalysts, such as stannous oxalate or sulfonated zirconia, are reusable, reduce waste, and can lead to milder reaction conditions.[2][3]

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, water, a byproduct, is continuously removed. This is often achieved by using a water-carrying agent (entrainer) and a Dean-Stark apparatus or by performing the reaction under vacuum. The molar ratio of alcohol to acid is also a key parameter; an excess of isooctyl alcohol is typically used to maximize the conversion of palmitic acid.[3]

Experimental Workflow: Solid Acid Catalyzed Esterification

Below is a generalized, step-by-step methodology for the synthesis of 6-Methylheptyl palmitate using a solid acid catalyst.

-

Reactor Setup : A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a Dean-Stark apparatus is assembled.

-

Reactant Charging : Palmitic acid and a molar excess of isooctyl alcohol are charged into the reactor.

-

Catalyst Addition : The solid acid catalyst (e.g., 1-5% of the total reactant mass) is added to the mixture.[2]

-

Inert Atmosphere : The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation at elevated temperatures.

-

Reaction Conditions : The mixture is heated to the reaction temperature, typically between 100-180°C, with continuous stirring.[2] The water produced during the reaction is azeotropically removed using an appropriate entrainer (e.g., cyclohexane) and collected in the Dean-Stark trap.

-

Monitoring Reaction Progress : The reaction is monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Catalyst Recovery : Upon completion, the reaction mixture is cooled, and the solid catalyst is recovered by filtration for potential reuse.

-

Purification : The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts, yielding high-purity 6-Methylheptyl palmitate.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of 6-Methylheptyl palmitate.

Applications in Research and Industry

The primary utility of 6-Methylheptyl palmitate stems from its excellent emollient, solubilizing, and lubricating properties.

-

Cosmetics and Personal Care : This is the largest area of application. It is widely used in skin creams, lotions, sunscreens, and color cosmetics.[5][8] Its non-occlusive and non-greasy nature provides a smooth, soft feel to the skin. It also functions as a good solvent for many active ingredients and pigments.

-

Pharmaceuticals : In topical drug delivery systems, it can be used as a vehicle to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. Its safety profile and emollient properties make it suitable for dermatological preparations.

-

Industrial Lubricants : Its stability and lubricating properties lend it to applications in synthetic lubricants and metalworking fluids.

Safety and Handling

Based on available safety data sheets for isooctyl palmitate, the compound is generally considered to have a low hazard profile. However, standard laboratory and industrial hygiene practices should always be followed.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : Not typically required under normal conditions with adequate ventilation. If aerosols are generated, a respirator may be necessary.

-

-

First Aid Measures :

-

Inhalation : Move to fresh air.

-

Skin Contact : Wash off with soap and plenty of water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion : Rinse mouth with water. Do not induce vomiting.

-

-

Fire Safety : It is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting.

-

Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.

Conclusion

6-Methylheptyl palmitate is a high-value specialty chemical with a well-established role in the cosmetics and personal care industries, and growing potential in pharmaceuticals and industrial applications. Its synthesis via esterification is a well-understood process, with modern approaches favoring environmentally benign solid acid catalysts. A thorough understanding of its physicochemical properties and safety protocols is essential for its effective and safe utilization in research and product development.

References

-

Chen, L.J., & Shi, H.X. (2011). Catalytic Synthesis of the Iso-octyl Palmitate from Palmitic Acid and Isooctanol with Water-Tolerant Solid Acid. Asian Journal of Chemistry, 23(9), 4109-4113. [Link]

-

ChemWhat. (n.d.). 6-methylheptyl palmitate CAS#: 106-05-8. Retrieved from [Link]

- Google Patents. (n.d.). CN101747187B - Method for preparing iso-octyl palmitate.

-

ChemBK. (n.d.). 6-methylheptyl palmitate. Retrieved from [Link]

-

Cheméo. (n.d.). Palmitic acid, iso octyl ester. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Isooctyl palmitate CAS:1341-38-4. Retrieved from [Link]

-

UL Prospector. (n.d.). Iso-Octyl Palmitate. Retrieved from [Link]

-

PubChem. (n.d.). Isooctyl palmitate. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. exactitudeconsultancy.com [exactitudeconsultancy.com]

- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 6. Isooctyl palmitate | 1341-38-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the esterification of palmitic acid with isobutyl alcohol | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Methylheptyl Palmitate

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 6-methylheptyl palmitate, a fatty acid ester. The following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This guide is structured to not only present the data but also to explain the underlying principles and experimental considerations.

Introduction to 6-Methylheptyl Palmitate and Spectroscopic Analysis

6-Methylheptyl palmitate (C24H48O2) is an ester formed from palmitic acid, a common saturated fatty acid, and 6-methylheptanol.[1][2][3] Its structure combines a long, straight alkyl chain from the fatty acid with a branched alkyl chain from the alcohol. Spectroscopic analysis is crucial for confirming the identity and purity of such molecules. Techniques like NMR, IR, and MS provide a detailed picture of the molecular structure, functional groups, and molecular weight.

The following sections will provide a comprehensive overview of the expected spectroscopic data for 6-methylheptyl palmitate, based on established principles and data from analogous fatty acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6-methylheptyl palmitate.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a fatty acid ester like 6-methylheptyl palmitate would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 6-methylheptyl palmitate in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected range of chemical shifts (typically 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 6-methylheptyl palmitate is expected to show distinct signals corresponding to the different proton environments in the molecule. The signals can be broadly divided into those from the palmitate chain and those from the 6-methylheptyl chain.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~0.88 | Triplet | 3H |

| H-b | ~1.25 | Multiplet | ~24H |

| H-c | ~1.62 | Quintet | 2H |

| H-d | ~2.28 | Triplet | 2H |

| H-e | ~4.05 | Triplet | 2H |

| H-f | ~1.55 | Multiplet | 2H |

| H-g | ~1.18 | Multiplet | ~6H |

| H-h | ~1.50 | Multiplet | 1H |

| H-i | ~0.86 | Doublet | 6H |

Interpretation of the ¹H NMR Spectrum:

-

Palmitate Chain:

-

The terminal methyl group (H-a) of the palmitate chain is expected to appear as a triplet around 0.88 ppm.

-

The long chain of methylene groups (H-b) will produce a large, broad signal around 1.25 ppm.

-

The methylene group β to the carbonyl (H-c) will be slightly downfield around 1.62 ppm.

-

The methylene group α to the carbonyl (H-d) is the most deshielded in the fatty acid chain, appearing as a triplet around 2.28 ppm due to the electron-withdrawing effect of the ester group.

-

-

6-Methylheptyl Chain:

-

The two methyl groups of the isopropyl moiety (H-i) are expected to be a doublet around 0.86 ppm.

-

The methine proton (H-h) will be a multiplet further downfield.

-

The methylene group attached to the ester oxygen (H-e) is the most deshielded in the alcohol portion, appearing as a triplet around 4.05 ppm.

-

The remaining methylene groups (H-f, H-g) will have signals in the aliphatic region, with their exact chemical shifts and multiplicities determined by their proximity to the ester and the branching point.

-

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~174 |

| C-2 | ~34 |

| C-3 | ~25 |

| C-4 to C-13 | ~29-30 |

| C-14 | ~32 |

| C-15 | ~23 |

| C-16 | ~14 |

| C-1' | ~64 |

| C-2' | ~29 |

| C-3' | ~26 |

| C-4' | ~39 |

| C-5' | ~28 |

| C-6' | ~22 |

| C-7' | ~22 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester (C-1) is the most downfield signal, expected around 174 ppm.[4]

-

The carbons of the long palmitate chain will appear in the range of 14-34 ppm. The terminal methyl carbon (C-16) will be the most upfield signal around 14 ppm.[4]

-

The carbon attached to the ester oxygen (C-1') in the alcohol moiety will be significantly deshielded, appearing around 64 ppm.

-

The carbons of the branched 6-methylheptyl group will have distinct chemical shifts, with the methyl carbons (C-6' and C-7') appearing upfield around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methylheptyl palmitate is expected to be dominated by features characteristic of a long-chain aliphatic ester.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data

The NIST WebBook provides an IR spectrum for "Palmitic acid, iso octyl ester," which is a synonym for 6-methylheptyl palmitate.[5] The key absorption bands are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (aliphatic CH₂, CH₃) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1375 | Medium | C-H bending (CH₃) |

| ~1170 | Strong | C-O stretching (ester) |

Interpretation of the IR Spectrum:

-

The most prominent feature is the strong absorption band around 1740 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of a saturated ester.[6]

-

The strong bands around 2925 cm⁻¹ and 2855 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long alkyl chains.[7][8]

-

The strong band around 1170 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

-

The absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS analysis of fatty acid esters.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Mass Spectral Data (Predicted)

For 6-methylheptyl palmitate (Molecular Weight: 368.6 g/mol ), the following features are expected in the EI mass spectrum:[2][5]

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z 368 may be observed, although it might be weak or absent in EI spectra of long-chain esters.

-

Key Fragmentations:

-

McLafferty Rearrangement: Fatty acid esters are known to undergo a characteristic McLafferty rearrangement, which for a methyl ester gives a prominent peak at m/z 74. For 6-methylheptyl palmitate, this rearrangement would involve the transfer of a hydrogen from the palmitate chain to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a charged enol.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the alkoxy group (-OR) to give an acylium ion. In this case, loss of the 6-methylheptyloxy radical would lead to a peak at m/z 239 .

-

Cleavage of the C-O bond can also occur, leading to a fragment corresponding to the 6-methylheptyl cation at m/z 113 .

-

The fragmentation of the long alkyl chains will produce a series of hydrocarbon fragments separated by 14 mass units (CH₂).

-

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C24H48O2]+•\nm/z = 368", pos="0,0!"]; F1 [label="[C16H31O]+ \nm/z = 239", pos="-2,-1.5!"]; F2 [label="[C8H17]+ \nm/z = 113", pos="2,-1.5!"];

M -> F1 [label="- •OC8H17"]; M -> F2 [label="- C15H31COO•"]; } caption: "Predicted key fragmentations of 6-methylheptyl palmitate in EI-MS."

Conclusion

The spectroscopic characterization of 6-methylheptyl palmitate through NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of similar compounds, offers a reliable reference for researchers and scientists. The characteristic signals in each spectrum, from the ester carbonyl stretch in the IR to the specific chemical shifts in the NMR and the fragmentation patterns in the mass spectrum, together provide unambiguous confirmation of the molecule's identity.

References

-

Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. (n.d.). Retrieved from [Link]

-

Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. (n.d.). Scientific.Net. Retrieved from [Link]

- Doumenq, P., Guiliano, M., Bertrand, J. C., & Mille, G. (1990). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy, 44(8), 1355-1359.

-

Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. (n.d.). Spectra Analysis. Retrieved from [Link]

- Czerniak, A., Gwarda, P., & Golebiewski, M. (2021). Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. Molecules, 26(2), 433.

-

Palmitic acid, iso octyl ester. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

6-methylheptyl palmitate. (n.d.). ChemBK. Retrieved from [Link]

-

6-methylheptyl palmitate. (n.d.). ChemWhat. Retrieved from [Link]

-

13C NMR spectrum of (a) PA and (b) MP. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis and characterization of biodegradable palm palmitic acid based bioplastic. (2021). TÜBİTAK Academic Journals, 45(1), 1-12.

-

6-Methylheptyl palmitate 95+%. (n.d.). Howei Pharm. Retrieved from [Link]

-

Methyl Palmitate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Mass spectrum of methyl palmitate. (n.d.). ResearchGate. Retrieved from [Link]

-

METHYLHEPTYL PALMITATE. (n.d.). COSMILE Europe. Retrieved from [Link]

-

Isooctyl palmitate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Synthesis and characterization of biodegradable palm palmitic acid based bioplastic. (n.d.). ResearchGate. Retrieved from [Link]

-

Palmitic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Synthesis of methyl palmitate. (n.d.). ResearchGate. Retrieved from [Link]

-

Isooctyl palmitate (C24H48O2). (n.d.). PubChemLite. Retrieved from [Link]

-

methyl palmitate. (2008). MassBank. Retrieved from [Link]

-

Palmitic acid methyl ester. (n.d.). Restek. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemwhat.com [chemwhat.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Palmitic acid, iso octyl ester [webbook.nist.gov]

- 6. "Synthesis and characterization of biodegradable palm palmitic acid bas" by ABD AL-WALI JAPIR, NADIA SALIH et al. [journals.tubitak.gov.tr]

- 7. spectrometrics.com [spectrometrics.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Properties of Branched-Chain Palmitate Esters

Introduction: The Significance of Branched-Chain Palmitate Esters in Advanced Formulations

Branched-chain palmitate esters are a pivotal class of lipid molecules that are gaining increasing attention across the pharmaceutical, cosmetic, and specialty lubricant industries. Unlike their linear counterparts, the introduction of branching in the alkyl chain imparts unique physicochemical properties, most notably altering their thermal behavior. This guide provides a deep dive into the thermal properties of these esters, offering researchers, scientists, and drug development professionals a comprehensive understanding of their characteristics and the methodologies used to evaluate them. A thorough grasp of properties such as melting point, crystallization behavior, and thermal stability is critical for formulating products with desired performance attributes, from the sensory profile of a cosmetic cream to the cold-flow properties of a biolubricant.[1][2][3]

The strategic incorporation of branched-chain palmitate esters can significantly enhance product stability, texture, and efficacy. For instance, in cosmetics, their lower melting points and altered crystal structures contribute to a smoother application and a less greasy feel.[4][5] In pharmaceuticals, understanding the thermal transitions of these esters is crucial for the development of stable nano-formulations and controlled-release drug delivery systems. This guide will explore the fundamental principles governing the thermal properties of these esters and provide detailed protocols for their characterization.

Section 1: The Impact of Molecular Structure on Thermal Properties

The thermal characteristics of fatty acid esters are intrinsically linked to their molecular structure. The introduction of a branch in the alkyl chain disrupts the ordered packing that is characteristic of linear-chain esters, leading to significant changes in their melting and crystallization behavior.

Melting Point and Crystallization Behavior

Linear-chain saturated fatty acid esters, such as cetyl palmitate, tend to have relatively high melting points due to their ability to pack tightly into a stable crystal lattice.[6][7] This efficient packing is facilitated by strong van der Waals forces between the long, straight alkyl chains.

The presence of a branch in the fatty acid or alcohol moiety introduces steric hindrance, which disrupts this ordered arrangement.[8][9] This disruption weakens the intermolecular forces, resulting in a lower melting point compared to their linear isomers of the same molecular weight.[10][11] For example, isopropyl palmitate, a common branched-chain ester, is a liquid at room temperature, whereas cetyl palmitate is a waxy solid. The position and size of the branch also play a crucial role; branches closer to the ester group or larger branches cause a more significant depression of the melting point.[11]

The crystallization onset temperature (TCO) is also significantly lowered in branched-chain esters. This is a critical parameter for applications where performance at low temperatures is required, such as in biofuels and lubricants, as it prevents the formation of wax crystals that can impede flow.[3]

Heat Capacity and Enthalpy of Fusion

The enthalpy of fusion (the heat absorbed during melting) is typically lower for branched-chain esters. This is because less energy is required to overcome the weaker intermolecular forces in their less-ordered crystal lattice.

Section 2: Experimental Characterization of Thermal Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly used techniques for characterizing the thermal properties of fatty acid esters.[12][13][14][15]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[16][17][18][19] It provides a wealth of information about the melting point, crystallization temperature, enthalpy of fusion, and polymorphism of a substance.

The following diagram illustrates a typical workflow for the DSC analysis of a branched-chain palmitate ester.

Caption: A typical experimental workflow for DSC analysis.

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion of a branched-chain palmitate ester.

Materials:

-

Branched-chain palmitate ester sample

-

DSC instrument with a refrigerated cooling system

-

Hermetic aluminum pans and lids

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the ester sample into a hermetic aluminum pan. The exact mass should be recorded.

-

Seal the pan using a press to ensure a good hermetic seal, which is important to prevent any loss of volatile components.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidation.

-

-

Temperature Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 50 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

A second heating scan is often performed to observe any changes in the thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks during heating (melting) and exothermic peaks during cooling (crystallization).

-

The melting point (Tm) is typically taken as the peak temperature of the endothermic melting event.

-

The crystallization temperature (Tc) is the peak temperature of the exothermic crystallization event.

-

The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

-

Causality Behind Experimental Choices:

-

Hermetic Pans: These are crucial for preventing the evaporation of the sample, especially for lower molecular weight esters that may have some volatility.

-

Inert Atmosphere: Prevents oxidative degradation of the ester at elevated temperatures, ensuring that the observed thermal events are due to physical transitions and not chemical reactions.[12]

-

Controlled Heating/Cooling Rates: A consistent rate is essential for reproducible results. Slower rates can provide better resolution of thermal events but may lead to broader peaks.

-

Thermal History Erasure: The initial heating and holding step is important to ensure that the sample has a consistent and reproducible crystalline structure before the cooling and second heating scans.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20] This technique is invaluable for determining the thermal stability and decomposition profile of a substance.[21][22][23]

The following diagram outlines the general steps involved in a TGA experiment.

Caption: A generalized experimental workflow for TGA analysis.

Objective: To determine the thermal stability and decomposition temperature of a branched-chain palmitate ester.

Materials:

-

Branched-chain palmitate ester sample

-

TGA instrument

-

Open ceramic or platinum pans

-

Microbalance

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the ester sample into an open TGA pan.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions.

-

-

Temperature Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

-

Causality Behind Experimental Choices:

-

Open Pan: An open pan is used to allow any gaseous decomposition products to escape freely.

-

Choice of Atmosphere: An inert atmosphere is used to study the thermal decomposition of the material, while an oxidative atmosphere (like air) is used to study its oxidative stability.

-

High Final Temperature: A high final temperature ensures that the complete decomposition of the sample is observed.

Section 3: Data Summary and Interpretation

The following table summarizes the expected trends in the thermal properties of branched-chain palmitate esters compared to their linear counterparts. Specific values can vary significantly depending on the exact structure of the ester.

| Thermal Property | Linear Palmitate Ester (e.g., Cetyl Palmitate) | Branched-Chain Palmitate Ester (e.g., Isopropyl Palmitate) | Rationale |

| Melting Point (Tm) | Higher (e.g., 43-56 °C for Cetyl Palmitate)[6][7][24][25] | Lower | Branching disrupts crystal packing, weakening intermolecular forces.[8][9][11] |

| Crystallization Onset (Tco) | Higher | Lower | The steric hindrance from branching makes it more difficult for molecules to arrange into a crystal lattice. |

| Enthalpy of Fusion (ΔH) | Higher | Lower | Less energy is required to melt the less-ordered crystal structure of branched esters. |

| Thermal Stability | Generally high | Can be comparable or slightly lower | The C-C bonds in the branched structure may be slightly less stable than the C-H bonds in a linear chain. |

Conclusion

The thermal properties of branched-chain palmitate esters are a direct consequence of their molecular architecture. The introduction of branching significantly lowers their melting and crystallization points, a feature that is highly desirable in many cosmetic and pharmaceutical formulations. A comprehensive understanding of these properties, gained through rigorous experimental characterization using techniques like DSC and TGA, is essential for the rational design and development of advanced products. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working with these versatile molecules.

References

- ACS Publications. (n.d.). Study on Autoxidation Kinetics of Fats by Differential Scanning Calorimetry. 1. Saturated C12−C18 Fatty Acids and Their Esters.

- PubMed. (2025). Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears.

- Taylor & Francis Online. (2016, August 11). Crystallization behavior of fatty acid methyl esters and biodiesel based on differential scanning calorimetry and thermodynamic model.

- ResearchGate. (n.d.). Phase transition of wax esters adjust buoyancy in diapausing Calanoides acutus.

- Wikipedia. (n.d.). Wax ester.

- PubMed Central. (n.d.). Chemical and physical analyses of wax ester properties.

- PubMed. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations.

- ACS Publications. (2016). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters.

- ElectronicsAndBooks. (2010, October 15). Vapor–liquid equilibrium of fatty acid ethyl esters determined using DSC.

- ResearchGate. (n.d.). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed.

- Reddit. (2019, August 15). OCHEM: What has a greater effect on FA melting point, chain length or branching? To what extent will a saturated fatty acid have a greater melting point than an unsaturated fatty acid with a greater molecular weight/chain length?.

- ResearchGate. (n.d.). Differential scanning calorimetry (DSC) melting (heating) scans of....

- ResearchGate. (n.d.). Phase Behavior of Binary Blends of Four Different Waxes.

- ResearchGate. (n.d.). A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry.

- ResearchGate. (n.d.). Characterization of fatty-acid methyl-esters by thermal analysis.

- PubMed. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- Springer Nature. (2019). Differential Scanning Calorimetry of Protein–Lipid Interactions.

- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.

- R Discovery. (2007, November 14). Melting Points and Viscosities of Fatty Acid Esters that are Potential Targets for Engineered Oilseed.

- ResearchGate. (n.d.). Melting points (°C) of some branched fatty acids and methyl esters determined in the present work.

- Springer Nature. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions.

- PubMed. (n.d.). Studies on the Kinetics of Isopropyl Palmitate Synthesis in Packed Bed Bioreactor Using Immobilized Lipase.

- ChemicalBook. (2023, December 25). Synthesis of Isopropyl palmitate.

- (2025, June 25). Why is thermal stability important in cosmetic formulation compatibility.

- Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies.

- ResearchGate. (n.d.). Isolation and melting properties of branched-chain esters from lanolin.

- atamankimya.com. (n.d.). CETYL PALMITATE.

- PubMed. (n.d.). Studies on the kinetics of Isopropyl Palmitate synthesis in packed bed bioreactor using immobilized lipase.

- Ataman Kimya. (n.d.). CETYL PALMITATE.

- ResearchGate. (n.d.). Reaction Kinetics of Isopropyl Palmitate Synthesis.

- ResearchGate. (n.d.). Determination of Thermodynamic Parameters of Isopropyl Palmitate Synthesis.

- ResearchGate. (n.d.). Effect of temperature and reaction time on the DS of cellulose palmitate ester.

- (n.d.). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use.

- Swift Craft Monkey. (n.d.). Cetyl esters – Point of Interest.

- Interfat. (n.d.). Cetyl palmitate.

- MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.

- ResearchGate. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.

- PMC - NIH. (n.d.). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis.

- (2025, November 24). Cold-resistant formulations: How winter care products remain stable at low temperatures.

- IDEAS/RePEc. (n.d.). Reaction kinetics analysis of branched-chain alkyl esters of palmitic acid and cold flow properties.

- ChemicalBook. (n.d.). 540-10-3(CETYL PALMITATE) Product Description.

- MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures.

- ScienceDirect. (1995, October 1). Use of branched-chain esters to reduce the crystallization temperature of biodiesel.

- Happi. (n.d.). Multifunctionals: Their Use And Importance To The Cosmetic Industry.

- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

- (n.d.). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester.

- Aston Publications Explorer. (2022, October 30). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Reaction kinetics analysis of branched-chain alkyl esters of palmitic acid and cold flow properties [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. Cold-resistant formulations: How winter care products remain stable at low temperatures - Velvety [velvety-cosmetics.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Cetyl palmitate | Interfat [interfat.com]

- 8. reddit.com [reddit.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential Scanning Calorimetry of Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]

- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 19. ucm.es [ucm.es]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]

- 23. publications.aston.ac.uk [publications.aston.ac.uk]

- 24. swiftcraftymonkey.blog [swiftcraftymonkey.blog]

- 25. 540-10-3 CAS MSDS (CETYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Toxicological Profile of 6-Methylheptyl Palmitate

Introduction

6-Methylheptyl palmitate, also known as isooctyl palmitate, is a branched-chain ester that functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products.[1] Its molecular structure, characterized by a C16 fatty acid (palmitic acid) and a C8 branched alcohol (6-methylheptanol), imparts a desirable non-oily feel and effective moisturization properties. As with any cosmetic ingredient, a thorough evaluation of its toxicological profile is paramount to ensure consumer safety. This technical guide provides a comprehensive framework for assessing the safety of 6-Methylheptyl palmitate, grounded in established principles of in vitro toxicology and internationally recognized testing guidelines. Due to the limited publicly available toxicological data specific to 6-Methylheptyl palmitate, this document outlines a robust, scientifically-driven testing strategy that aligns with current regulatory expectations for cosmetic ingredients.

Physicochemical Properties and Metabolic Considerations

A foundational understanding of the physicochemical properties of 6-Methylheptyl palmitate is essential for designing and interpreting toxicological studies.

Table 1: Physicochemical Properties of 6-Methylheptyl Palmitate

| Property | Value | Source |

| CAS Number | 106-05-8 | [2][3][4][5] |

| Molecular Formula | C24H48O2 | [2][3][4] |

| Molecular Weight | 368.64 g/mol | [2][3][4] |

| IUPAC Name | 6-methylheptyl hexadecanoate | [6] |

| Synonyms | Isooctyl palmitate, Palmitic acid, isooctyl ester | [2][4] |

Metabolic Fate: A Predictive Analysis

In the absence of specific metabolic data for 6-Methylheptyl palmitate, a logical starting point is to consider the metabolic fate of similar long-chain fatty acid esters. It is anticipated that upon dermal absorption, 6-Methylheptyl palmitate would undergo enzymatic hydrolysis by esterases present in the skin, yielding palmitic acid and 6-methylheptanol.

Palmitic acid is a ubiquitous saturated fatty acid in the human body and is readily metabolized through the β-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. 6-methylheptanol, a branched-chain primary alcohol, is expected to be oxidized to its corresponding aldehyde and then to 6-methylheptanoic acid. This branched-chain fatty acid can also be further metabolized. The key consideration from a toxicological perspective is whether the parent compound or its metabolites could pose a risk.

Caption: Predicted metabolic pathway of 6-Methylheptyl palmitate in the skin.

Core Toxicological Endpoints: An In Vitro Approach

The current regulatory landscape for cosmetics, particularly in the European Union, mandates a move away from animal testing.[7][8][9] Therefore, a modern toxicological assessment relies heavily on a battery of validated in vitro and in chemico methods. The major toxicological endpoints to be assessed for a cosmetic ingredient like 6-Methylheptyl palmitate include skin irritation, skin sensitization, eye irritation, and genotoxicity.[7][10]

Skin Irritation

Skin irritation is defined as the production of reversible inflammatory changes in the skin following the application of a test substance.[11][12] The recommended in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439.[12][13][14]

-

Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates containing maintenance medium.[13]

-

Application of Test Substance: A defined amount of 6-Methylheptyl palmitate is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which they are thoroughly rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 24-42 hours).[15]

-